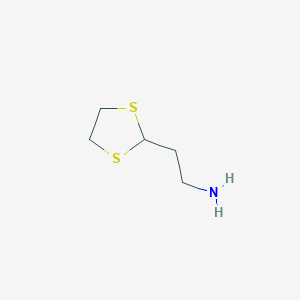

2-(1,3-Dithiolan-2-yl)ethan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1,3-Dithiolan-2-yl)ethan-1-amine is an organic compound with the molecular formula C5H11NS2 It is characterized by the presence of a dithiolane ring, which is a five-membered ring containing two sulfur atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dithiolan-2-yl)ethan-1-amine typically involves the reaction of 1,2-ethanedithiol with an appropriate amine under acidic conditions. The reaction proceeds through the formation of a dithiolane ring. The general reaction scheme is as follows:

Starting Materials: 1,2-ethanedithiol and an amine.

Reaction Conditions: Acidic catalyst (e.g., hydrochloric acid) and a suitable solvent (e.g., ethanol).

Procedure: The reactants are mixed and heated under reflux conditions until the reaction is complete. The product is then isolated by standard purification techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and concentration) ensures consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

2-(1,3-Dithiolan-2-yl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The sulfur atoms in the dithiolane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to break the dithiolane ring, yielding simpler thiol-containing products.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amine group under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol-containing compounds.

Substitution: Various substituted amines and their derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Antitumor Activity

Research has demonstrated that derivatives of 1,3-dithiolan-2-one, including 2-(1,3-Dithiolan-2-yl)ethan-1-amine, exhibit promising antitumor properties. A study involving platinum(II) complexes of 1,3-dithiolan-2-ylidene derivatives showed enhanced antitumor activity against leukemia cell lines compared to traditional chemotherapeutics like cisplatin. The synthesized complexes were characterized using elemental analysis and X-ray diffraction, confirming their molecular structure and potential efficacy in cancer treatment .

2. Neurodegenerative Disease Treatment

The compound has also been explored as a dual-target inhibitor for the treatment of Alzheimer's disease. By combining pharmacophoric features of dithiocarbamate with other active agents, researchers designed multifunctional compounds capable of inhibiting cholinesterases and monoamine oxidases. These compounds demonstrated the ability to cross the blood-brain barrier, indicating their potential as effective therapies for neurodegenerative conditions .

3. Synthesis of Bioactive Molecules

The synthesis of N′-(1,3-dithiolan-2-ylidene)-3-(phenylamino)propanehydrazide involved this compound as a key intermediate. This compound was synthesized through a reaction with carbon disulfide in an alkaline environment, followed by recrystallization. The resulting bioactive molecule showed promising biological activities and could serve as a template for further drug development .

Materials Science Applications

1. Polymer Chemistry

Dithiolane compounds have been utilized in the synthesis of novel polymers with enhanced properties. The incorporation of this compound into polymer matrices has been shown to improve thermal stability and mechanical strength. These materials are being investigated for applications in coatings and composites where durability and resistance to environmental factors are critical.

2. Photovoltaic Materials

Recent studies have suggested that dithiolan derivatives can be used in the fabrication of organic photovoltaic devices. Their unique electronic properties allow for improved charge transport within the active layers of solar cells, potentially increasing their efficiency. Research is ongoing to optimize these materials for commercial applications in renewable energy technologies.

Agricultural Chemistry Applications

1. Pesticide Development

The compound's sulfur-containing structure makes it a candidate for developing new agrochemicals. Research indicates that derivatives of this compound exhibit fungicidal properties against various plant pathogens. Field trials are being conducted to evaluate their effectiveness in crop protection and pest management strategies.

2. Soil Amendments

Incorporating dithiolane compounds into soil can enhance nutrient availability and promote beneficial microbial activity. Studies have shown that these compounds can improve soil health and fertility, leading to better crop yields.

Case Studies and Data Tables

Mécanisme D'action

The mechanism of action of 2-(1,3-Dithiolan-2-yl)ethan-1-amine involves its interaction with molecular targets through its amine and dithiolane functional groups. The compound can form covalent bonds with thiol groups in proteins, affecting their structure and function. This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3-Dithiolane-2-ethanamine: Similar structure but with different substituents on the dithiolane ring.

1,3-Dithiolane-2-propanamine: Contains an additional carbon in the alkyl chain.

1,3-Dithiolan-2-ylideneethanamine: Features a different arrangement of atoms within the ring.

Uniqueness

2-(1,3-Dithiolan-2-yl)ethan-1-amine is unique due to its specific combination of a dithiolane ring and an amine group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Activité Biologique

2-(1,3-Dithiolan-2-yl)ethan-1-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a dithiolane ring, which is known for its ability to participate in various chemical reactions and interactions. The molecular formula is C₅H₉N₂S₂, and it has a molecular weight of approximately 175.26 g/mol. The presence of sulfur in the dithiolane structure contributes to its unique reactivity and biological properties.

Antioxidant Activity

Research indicates that compounds containing dithiolane structures exhibit significant antioxidant properties. For instance, studies have shown that derivatives of 1,3-dithiolane can scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored in several studies. It has been noted that dithiolane derivatives can inhibit the growth of various bacteria and fungi. For example, compounds with similar structures have demonstrated efficacy against pathogens such as Escherichia coli and Candida albicans . This suggests that this compound may possess similar antimicrobial properties.

Antidiabetic Effects

Recent studies have highlighted the antihyperglycemic activity of dithiolane derivatives. Specifically, compounds derived from dithiolane scaffolds have shown potential in improving insulin sensitivity and reducing blood glucose levels in diabetic models . This activity is attributed to their interaction with insulin signaling pathways, making them candidates for further investigation in diabetes treatment.

Synthesis

The synthesis of this compound typically involves the reaction of carbon disulfide with appropriate amines under basic conditions. The following general synthetic route can be outlined:

- Reagents : Carbon disulfide (CS₂), an amine (e.g., ethanamine), and a base (e.g., KOH).

- Procedure :

- Mix the amine with carbon disulfide in an alcoholic solution.

- Heat the mixture under reflux conditions to facilitate the formation of the dithiolane ring.

- After cooling, precipitate the product and purify it through recrystallization.

Study on Antioxidant Properties

A study conducted by Liang et al. evaluated various dithiolane derivatives for their antioxidant capacity using DPPH radical scavenging assays. The results indicated that certain derivatives exhibited IC50 values comparable to established antioxidants like ascorbic acid .

Study on Antimicrobial Efficacy

In another investigation, researchers tested a series of dithiolane compounds against common bacterial strains. The results showed that several derivatives were effective at inhibiting bacterial growth at low concentrations, suggesting their potential as novel antimicrobial agents .

Propriétés

IUPAC Name |

2-(1,3-dithiolan-2-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS2/c6-2-1-5-7-3-4-8-5/h5H,1-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITJHWKQEVUWJII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(S1)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.